molecular formula C23H17ClF2N2O3 B12448779 N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-3-(propan-2-yloxy)benzamide

N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-3-(propan-2-yloxy)benzamide

Cat. No.: B12448779
M. Wt: 442.8 g/mol
InChI Key: GYEYUTJMGQVWSH-UHFFFAOYSA-N
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Description

N-[2-(2-CHLORO-4,5-DIFLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-ISOPROPOXYBENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzoxazole ring, chlorinated and fluorinated phenyl groups, and an isopropoxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-CHLORO-4,5-DIFLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-ISOPROPOXYBENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzoxazole Ring: This step involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Chlorine and Fluorine: The chlorination and fluorination of the phenyl ring can be achieved using reagents like chlorine gas and fluorinating agents such as Selectfluor.

    Attachment of the Isopropoxybenzamide Moiety: This step involves the reaction of the benzoxazole intermediate with isopropoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-CHLORO-4,5-DIFLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-ISOPROPOXYBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated and fluorinated positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(2-CHLORO-4,5-DIFLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-ISOPROPOXYBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(2-CHLORO-4,5-DIFLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-ISOPROPOXYBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-CHLORO-4,5-DIFLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-ISOPROPOXYBENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzoxazole ring and isopropoxybenzamide moiety provide a versatile scaffold for further chemical modifications and applications.

Properties

Molecular Formula

C23H17ClF2N2O3

Molecular Weight

442.8 g/mol

IUPAC Name

N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-3-propan-2-yloxybenzamide

InChI

InChI=1S/C23H17ClF2N2O3/c1-12(2)30-15-5-3-4-13(8-15)22(29)27-14-6-7-21-20(9-14)28-23(31-21)16-10-18(25)19(26)11-17(16)24/h3-12H,1-2H3,(H,27,29)

InChI Key

GYEYUTJMGQVWSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4Cl)F)F

Origin of Product

United States

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